molecular formula C21H17N3OS B15036728 (5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one

(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B15036728
M. Wt: 359.4 g/mol
InChI Key: MYGUIPPBGCQTES-PDGQHHTCSA-N
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Description

(5Z)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrrole ring, a methylene bridge, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde with thiourea under acidic conditions to form the imidazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imidazolidinone ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the pyrrole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Alkylated or acylated pyrrole derivatives.

Scientific Research Applications

(5Z)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a pyrrole ring and an imidazolidinone core, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

(5Z)-5-[(2-methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H17N3OS/c1-14-16(12-18-20(25)23-21(26)22-18)13-19(15-8-4-2-5-9-15)24(14)17-10-6-3-7-11-17/h2-13H,1H3,(H2,22,23,25,26)/b18-12-

InChI Key

MYGUIPPBGCQTES-PDGQHHTCSA-N

Isomeric SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C=C\4/C(=O)NC(=S)N4

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)N4

Origin of Product

United States

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